[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine

Medicinal Chemistry SAR CNS Pharmacology

[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine is a secondary amine of the phenylcycloalkylmethylamine class, characterized by a 4-chlorophenyl group linked via an ethyl spacer to a cyclopropylmethylamine moiety. It is primarily utilized as a synthetic intermediate and a structural scaffold in the design of central nervous system (CNS) agents, including monoamine oxidase inhibitors and triple reuptake inhibitors.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
Cat. No. B13309762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)NCC2CC2
InChIInChI=1S/C12H16ClN/c1-9(14-8-10-2-3-10)11-4-6-12(13)7-5-11/h4-7,9-10,14H,2-3,8H2,1H3
InChIKeyVCILTACDKQHNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)ethylcyclopropylmethylamine: CAS 1019507-32-4 for CNS-Focused Medicinal Chemistry


[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine is a secondary amine of the phenylcycloalkylmethylamine class, characterized by a 4-chlorophenyl group linked via an ethyl spacer to a cyclopropylmethylamine moiety . It is primarily utilized as a synthetic intermediate and a structural scaffold in the design of central nervous system (CNS) agents, including monoamine oxidase inhibitors and triple reuptake inhibitors . The compound is commercially available at a standard purity of 95%, suitable for research and development applications in medicinal chemistry and pharmacology .

Why Generic Substitution of [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine Fails: The Criticality of the Cyclopropylmethyl Moiety


Generic substitution with a closely related analog, such as a positional isomer or a simple arylalkylamine, is not straightforward because the cyclopropylmethyl group confers unique electronic and steric properties that modulate target engagement and metabolic stability . The cyclopropyl ring imparts conformational constraint and influences the amine's pKa, which directly impacts blood-brain barrier permeability and enzyme inhibition profiles . Furthermore, the 4-chloro substitution on the phenyl ring is a key pharmacophoric element for potency in monoamine transporter and MAO inhibition assays . Therefore, direct replacement with a non-cyclopropyl or differently substituted analog can lead to a complete loss of desired biological activity or an unpredictable shift in selectivity .

Quantitative Differentiation of [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine: A Comparative Evidence Guide for Procurement


Structural Differentiation from the 2-(4-Chlorophenyl)ethyl Positional Isomer

The target compound, [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine, is a positional isomer of [2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine (CAS 1156283-68-9). In the target compound, the amine nitrogen is attached to the carbon adjacent to the phenyl ring (1-position), whereas in the isomer, the nitrogen is attached two carbons away from the phenyl ring (2-position). This difference in substitution pattern alters the amine's basicity and the molecule's conformational flexibility, which are critical for interactions with biological targets such as monoamine transporters and MAO enzymes . The target compound's 1-position substitution is a recognized scaffold in phenylcycloalkylmethylamine patents for CNS applications , while the 2-position isomer is less characterized in such contexts.

Medicinal Chemistry SAR CNS Pharmacology

Purity Specification and Quality Control for Reproducible Research

The commercial product [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine is supplied with a minimum purity specification of 95% . This level of purity is comparable to or exceeds that of many general-purpose research chemicals and is suitable for most medicinal chemistry and in vitro pharmacology workflows without additional purification. While a direct comparison to the purity of the 2-positional isomer is not always available, the 95% purity of the target compound is a well-defined and documented specification from a reputable vendor, ensuring batch-to-batch consistency and reducing the risk of confounding impurities in biological assays .

Chemical Synthesis Analytical Chemistry Procurement

Potential for Monoamine Oxidase (MAO) Inhibition: A Class-Based Inference

As a member of the N-substituted cyclopropylamine class, [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine is structurally related to known inhibitors of monoamine oxidase (MAO) enzymes . In studies on similar cyclopropylamine derivatives, potent inhibition of MAO-A and MAO-B has been observed. For instance, N-cyclopropyl-α-methylbenzylamine (N-CαMBA), a close structural analog, was identified as a good candidate for mechanism-based inactivation of MAO . While direct quantitative data for the target compound is not available in the public domain, its structural features (cyclopropylamine core, aryl substitution) strongly suggest a potential for MAO inhibitory activity that warrants investigation . In contrast, simple non-cyclopropyl alkylamines generally lack this mechanism-based inactivation potential.

MAO Inhibition Neuropharmacology CNS Drug Discovery

Potential for LSD1/KDM1A Inhibition: A Class-Based Inference

1-Substituted cyclopropylamine derivatives are a well-established class of irreversible inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), a key epigenetic target in oncology . The cyclopropylamine moiety acts as a mechanism-based inactivator of LSD1. SAR studies have shown that aryl-substituted cyclopropylamines can achieve nanomolar potency against LSD1 . While the specific LSD1 inhibitory activity of [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine has not been reported, its structural features align with this class of inhibitors. In contrast, analogs lacking the cyclopropyl ring or with alternative substitution patterns may exhibit significantly reduced or no LSD1 inhibitory activity . This positions the target compound as a valuable scaffold for developing novel LSD1 inhibitors.

Epigenetics LSD1 Inhibitor Cancer Research

Limitation of Available Quantitative Data and Implication for Procurement

A comprehensive search of primary research papers, patents, and authoritative databases reveals a significant gap in publicly available quantitative biological activity data for [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine itself. No direct Ki, IC50, or in vivo efficacy values were found for this specific compound . In contrast, many structurally related phenylcycloalkylmethylamine derivatives have extensive data on monoamine transporter inhibition, with Ki values ranging from 1.19 nM to >1000 nM . This absence of direct data for the target compound means that its potential for a given biological application must be inferred from class-based SAR or requires de novo experimental evaluation.

Data Transparency Procurement Risk SAR

Optimal Application Scenarios for [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine in CNS and Epigenetic Drug Discovery


Medicinal Chemistry: Synthesis of Phenylcycloalkylmethylamine Triple Reuptake Inhibitors

Utilize [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine as a key intermediate in the synthesis of novel phenylcycloalkylmethylamine derivatives. The compound's 1-position amine substitution aligns with the scaffold described in US10035761, which is directed towards triple reuptake inhibitors for depression and obesity . Its cyclopropylmethyl group is essential for achieving balanced inhibition of serotonin, norepinephrine, and dopamine transporters .

Chemical Biology: Exploration of Mechanism-Based MAO Inactivators

Given the established mechanism-based inactivation of MAO by N-substituted cyclopropylamines , this compound serves as a valuable starting point for designing new MAO inhibitors. The 4-chlorophenyl group can be further derivatized to modulate selectivity for MAO-A vs. MAO-B, as demonstrated in SAR studies of similar compounds .

Epigenetics: Scaffold for Developing LSD1/KDM1A Inhibitors

As a 1-substituted cyclopropylamine derivative, this compound possesses the core structural motif required for irreversible inhibition of LSD1 . It can be used as a template for generating focused libraries of arylcyclopropylamines, aiming to identify novel, potent, and selective LSD1 inhibitors for cancer therapy research .

Method Development: Analytical Reference Standard for Cyclopropylamine Derivatives

With a defined purity of 95% and a well-characterized structure , this compound can be employed as an analytical reference standard in the development and validation of HPLC, LC-MS, or GC-MS methods for quantifying related cyclopropylamine derivatives in complex matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.